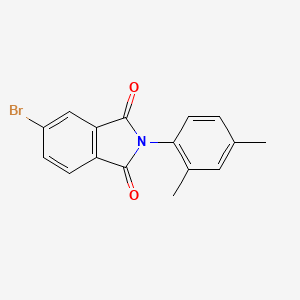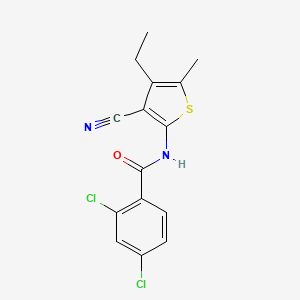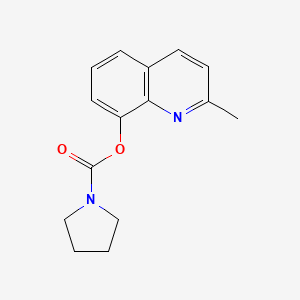
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, also known as BMD-104, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-104 belongs to the family of benzamides, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression and cellular processes such as apoptosis and cell cycle arrest. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has also been shown to modulate the activity of various receptors such as dopamine receptors and opioid receptors, which are involved in the regulation of pain and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to exhibit various biochemical and physiological effects depending on the target and the concentration used. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to induce apoptosis and cell cycle arrest by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammatory cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect against oxidative stress and apoptosis by activating the Nrf2 pathway and inhibiting the JNK pathway.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, such as its high purity and yield, its ability to modulate various cellular targets, and its potential therapeutic applications. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide, such as its potential use in combination therapy with other drugs, its optimization for specific targets and diseases, and its development as a drug candidate. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide in high yield and purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-(methylthio)benzamide has been shown to protect neuronal cells from oxidative stress and apoptosis.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-20-15-10-12(23-2)4-5-13(15)17(19)18-11-3-6-14-16(9-11)22-8-7-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFIRFJGFVGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)


